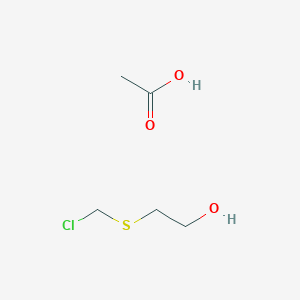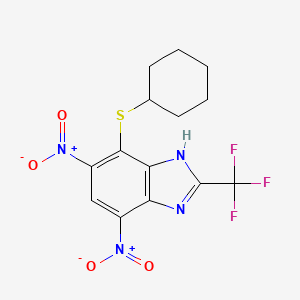
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of a cyclohexylsulfanyl group, two nitro groups, and a trifluoromethyl group attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available precursors. One common approach includes the nitration of a suitable benzimidazole derivative, followed by the introduction of the trifluoromethyl group and the cyclohexylsulfanyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The trifluoromethylation can be performed using reagents such as trifluoromethyl iodide in the presence of a base like cesium fluoride
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency and scalability of the process. The use of flow chemistry techniques can also minimize the formation of by-products and improve the overall yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly employed.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various trifluoromethylated derivatives.
Scientific Research Applications
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can modulate cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Known for their use as enzyme inhibitors and in medicinal chemistry.
Trifluoromethyl ethers: Utilized in pharmaceuticals and agrochemicals for their enhanced stability and biological activity.
Trifluoromethylated benzimidazoles: Similar in structure but may differ in the position and number of substituents, affecting their chemical and biological properties.
Uniqueness
7-(Cyclohexylsulfanyl)-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
60167-88-6 |
|---|---|
Molecular Formula |
C14H13F3N4O4S |
Molecular Weight |
390.34 g/mol |
IUPAC Name |
7-cyclohexylsulfanyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H13F3N4O4S/c15-14(16,17)13-18-10-8(20(22)23)6-9(21(24)25)12(11(10)19-13)26-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,18,19) |
InChI Key |
KWORMXAKHZRPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C3=C2NC(=N3)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


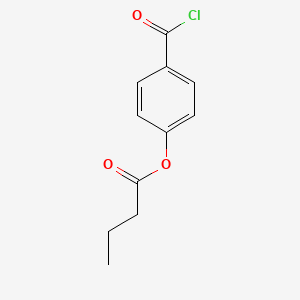
![Pyridine, 2-[[(pentachlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14599186.png)
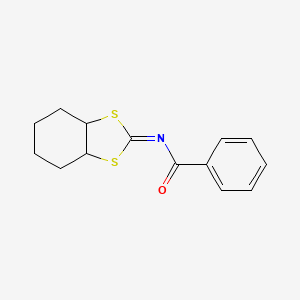
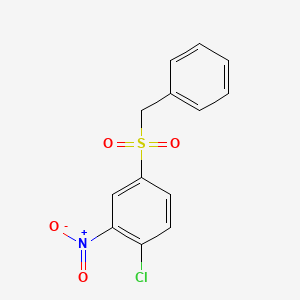
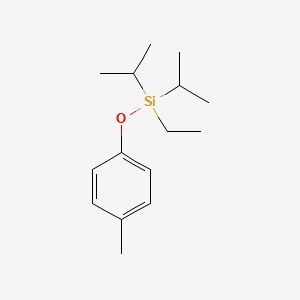

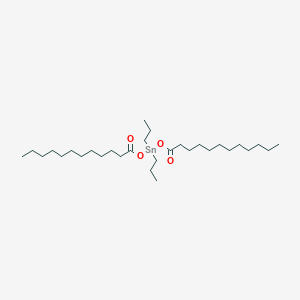

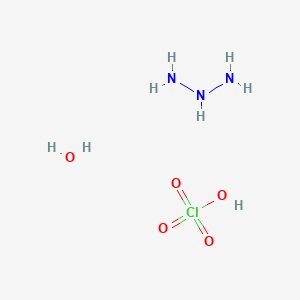
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)
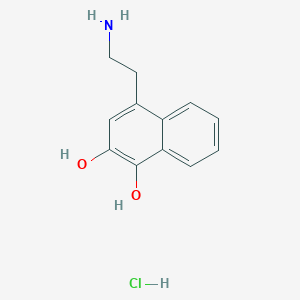

![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
